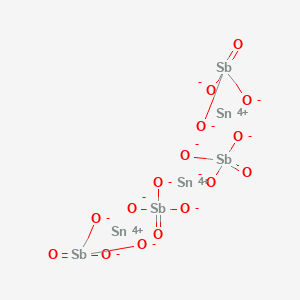
4-Bromooxane-4-carboxylic acid
Descripción general
Descripción
4-Bromooxane-4-carboxylic acid (4-BOA) is a brominated carboxylic acid that has been widely studied due to its potential to be used as a therapeutic agent in the treatment of various diseases. It is a member of the family of brominated carboxylic acids, which includes compounds such as 4-bromo-2-fluoro-3-methyl-3-pentenoic acid (4-BFMP) and 4-bromo-2-chloro-3-methyl-3-pentenoic acid (4-BCMP). 4-BOA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-Bromooxane-4-carboxylic acid: is a valuable building block in organic synthesis. Its bromine atom can be easily substituted with other groups, making it a versatile reagent for constructing complex molecules. It’s particularly useful in the synthesis of macromolecules and natural polymers .
Nanotechnology
In nanotechnology, 4-Bromooxane-4-carboxylic acid can modify the surface of nanoparticles, such as metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these nanoparticles into various matrices, which is crucial for the production of polymer nanomaterials .
Pharmaceutical Development
The compound’s ability to act as a precursor for various synthetic pathways makes it significant in pharmaceutical research. It can be used to develop new drug molecules, especially those that require a brominated carboxylic acid moiety as part of their structure.
Material Science
4-Bromooxane-4-carboxylic acid: finds applications in material science due to its potential to alter the properties of materials. For instance, it can be used to create new types of polymers with enhanced features like increased strength or improved thermal stability .
Catalysis
Carboxylic acids play a role as catalysts in numerous chemical reactions4-Bromooxane-4-carboxylic acid , with its reactive functional groups, can catalyze various organic transformations, leading to the efficient synthesis of desired products .
Additives in Polymer Chemistry
As an additive, 4-Bromooxane-4-carboxylic acid can be incorporated into polymers to modify their properties. This can result in polymers with specific characteristics, such as altered melting points, increased flexibility, or improved resistance to degradation .
Surface Modification
The compound can be used to modify the surface properties of different materials. This is particularly important in creating materials with specific interactions with their environment, such as increased hydrophobicity or enhanced biocompatibility .
Environmental Science
In environmental science, 4-Bromooxane-4-carboxylic acid can be used to study degradation processes and the environmental fate of brominated organic compounds. It can serve as a model compound to understand the behavior of similar substances in the environment.
Propiedades
IUPAC Name |
4-bromooxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOPAXDMQKLKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247868 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803600-06-7 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromooxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)


![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)





